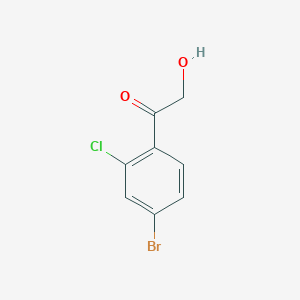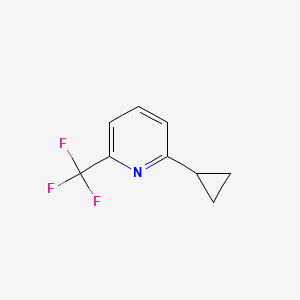
2-Cyclopropyl-6-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-6-(trifluoromethyl)pyridine is a chemical compound characterized by a cyclopropyl group and a trifluoromethyl group attached to a pyridine ring
准备方法
The synthesis of 2-Cyclopropyl-6-(trifluoromethyl)pyridine typically involves several steps, including halogen-metal exchange and borylation, palladium-catalyzed cross-coupling, and directed ortho-metallation.
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen atoms with metal atoms, followed by borylation to introduce the desired functional groups.
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to facilitate the coupling of halopyridines with other reagents, forming the desired compound.
Directed Ortho-Metallation:
化学反应分析
2-Cyclopropyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyridine derivatives .
科学研究应用
2-Cyclopropyl-6-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs for various diseases.
作用机制
The mechanism of action of 2-Cyclopropyl-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
2-Cyclopropyl-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as trifluoromethylpyridine derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The unique combination of the cyclopropyl and trifluoromethyl groups in this compound gives it distinct chemical and biological properties, making it valuable for various applications .
Similar Compounds
- Trifluoromethylpyridine
- Cyclopropylpyridine
- Trifluoromethylbenzene
属性
分子式 |
C9H8F3N |
|---|---|
分子量 |
187.16 g/mol |
IUPAC 名称 |
2-cyclopropyl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8-3-1-2-7(13-8)6-4-5-6/h1-3,6H,4-5H2 |
InChI 键 |
YNUTYWZQYFJGKE-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NC(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


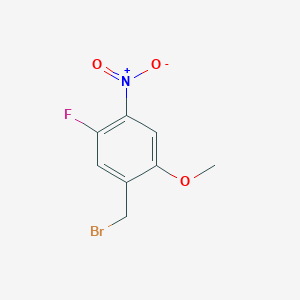
![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)
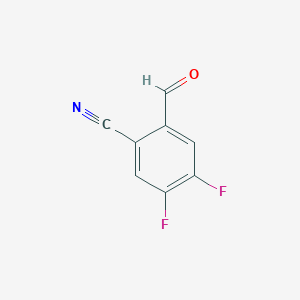
![N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide](/img/structure/B11718272.png)
![2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol](/img/structure/B11718281.png)
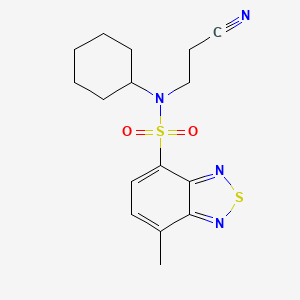
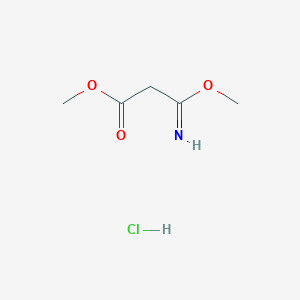

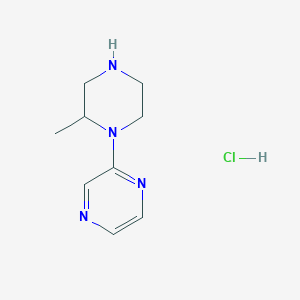
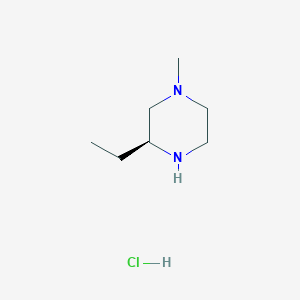
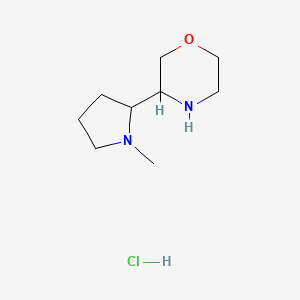
![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)
